Leu CNU Leu CNU
Brand Name: Vulcanchem
CAS No.: 102586-03-8
VCID: VC20744001
InChI: InChI=1S/C10H18ClN3O4/c1-7(2)6-8(9(15)18-3)12-10(16)14(13-17)5-4-11/h7-8H,4-6H2,1-3H3,(H,12,16)/t8-/m0/s1
SMILES: CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O
Molecular Formula: C10H18ClN3O4
Molecular Weight: 279.72 g/mol

Leu CNU

CAS No.: 102586-03-8

Cat. No.: VC20744001

Molecular Formula: C10H18ClN3O4

Molecular Weight: 279.72 g/mol

* For research use only. Not for human or veterinary use.

Leu CNU - 102586-03-8

Specification

CAS No. 102586-03-8
Molecular Formula C10H18ClN3O4
Molecular Weight 279.72 g/mol
IUPAC Name methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylpentanoate
Standard InChI InChI=1S/C10H18ClN3O4/c1-7(2)6-8(9(15)18-3)12-10(16)14(13-17)5-4-11/h7-8H,4-6H2,1-3H3,(H,12,16)/t8-/m0/s1
Standard InChI Key IPNGOEYIKUFLIC-QMMMGPOBSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)OC)NC(=O)N(CCCl)N=O
SMILES CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O
Canonical SMILES CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

Leu CNU is characterized by a leucine backbone with a nitrosocarbamoyl group attachment. The compound features a chloroethyl moiety that contributes to its reactivity profile and potential applications. The molecular structure can be represented as follows:

Structural ComponentDescription
Base StructureLeucine methyl ester
Functional GroupNitrosocarbamoyl
Reactive Moiety2-chloroethyl
StereochemistryL-configuration (natural amino acid configuration)

The compound's structural characteristics suggest potential for biological interactions, particularly considering the established importance of leucine as an essential amino acid in protein synthesis and metabolic regulation .

Physical and Chemical Properties

While comprehensive physical property data specific to Leu CNU is limited in current literature, some properties can be inferred based on its molecular structure and related compounds:

PropertyValue/Description
Molecular Weight279.72 g/mol
Physical StateLikely solid at room temperature
SolubilityPotential solubility in organic solvents based on structural features
StabilityMay exhibit sensitivity to hydrolysis due to the nitrosocarbamoyl group

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Leu CNU likely involves multiple reaction steps similarly to other amino acid derivatives. Based on scientific understanding of related compounds, a probable synthetic pathway would involve:

  • Protection of the amino group of L-leucine

  • Esterification to form the methyl ester

  • Reaction with 2-chloroethyl isocyanate

  • Nitrosation of the resulting intermediate

This synthetic approach would be consistent with established methods for preparing other nitrosocarbamoyl derivatives of amino acids, though specific conditions for Leu CNU synthesis warrant further documentation in the literature.

Reaction Conditions and Considerations

The synthesis of nitrosocarbamoyl compounds generally requires careful control of reaction conditions due to the reactive nature of the intermediates. Similar compounds have been synthesized under controlled temperature and atmospheric conditions to maximize yield and purity.

Biochemical Interactions and Mechanisms

Mechanistic Considerations

The presence of a chloroethyl group in Leu CNU suggests potential for alkylation reactions, which could have implications for its reactivity with biological nucleophiles. Additionally, the nitrosocarbamoyl functionality could undergo various transformations under physiological conditions, potentially releasing reactive species.

Research Applications and Findings

Current Research Status

Research specifically focused on Leu CNU appears limited in the current scientific literature, representing a significant gap in knowledge. This compound shares structural similarities with other leucine derivatives that have been studied in various biochemical contexts.

For context, leucine derivatives like N-Cbz-L-Leucine (CAS: 2018-66-8) have been extensively characterized and are commercially available for research purposes . These better-documented compounds provide indirect insights that may be relevant to understanding Leu CNU.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Functional GroupsCAS Number
Leu CNUC10H18ClN3O4279.72 g/molNitrosocarbamoyl, chloroethyl102586-03-8
N-Cbz-L-LeucineC14H19NO4265.3 g/molCarboxybenzyl, carboxylic acid2018-66-8

Analytical Methods and Characterization

Spectroscopic Analysis

While specific spectroscopic data for Leu CNU is limited in the available literature, standard analytical methods for similar compounds would likely include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification and fragmentation pattern analysis

  • Infrared Spectroscopy for functional group identification

  • UV-Vis Spectroscopy for chromophore characterization

Chromatographic Methods

Purification and analysis of Leu CNU would likely employ chromatographic techniques similar to those used for other amino acid derivatives:

TechniqueApplicationParameters
HPLCPurity assessment, isolationReverse phase, typically with C18 columns
TLCReaction monitoringVarious solvent systems based on polarity
GC-MSVolatile derivative analysisAfter appropriate derivatization

Research Limitations and Future Directions

Current Knowledge Gaps

The scientific literature presents several notable gaps regarding Leu CNU:

  • Limited published studies specifically focused on Leu CNU

  • Incomplete characterization of physical and chemical properties

  • Undefined biological activity profile

  • Unclear application potential in research or industrial contexts

Recommendations for Future Research

To address these knowledge gaps, future research might productively focus on:

  • Comprehensive physical and chemical characterization of Leu CNU

  • Development of optimized synthetic routes

  • Investigation of potential biological activities

  • Comparative studies with other leucine derivatives

  • Exploration of structural modifications to enhance specific properties

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